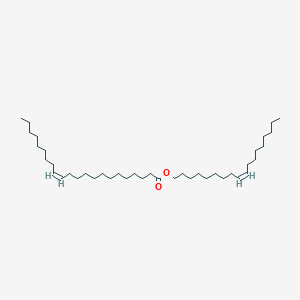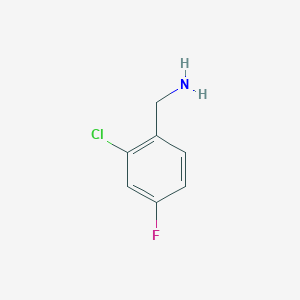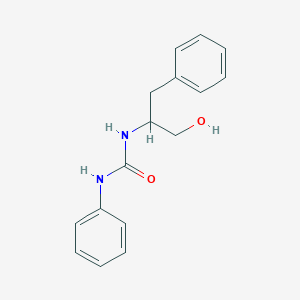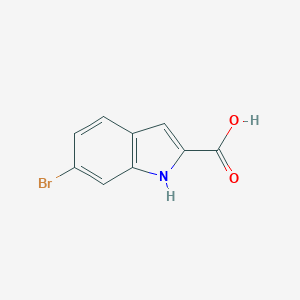
6-Bromoindole-2-carboxylic acid
Overview
Description
6-Bromoindole-2-carboxylic acid is a halogenated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The compound has the molecular formula C9H6BrNO2 and a molecular weight of 240.05 g/mol . Indole derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 6-Bromoindole-2-carboxylic acid is HIV-1 integrase , an enzyme that plays a crucial role in the life cycle of HIV-1 . This enzyme is responsible for the integration of the viral DNA into the host genome, a critical step in the viral replication process .
Mode of Action
This compound inhibits the strand transfer of integrase . The indole nucleus of the compound chelates with two Mg2+ ions within the active site of integrase . This interaction impairs the ability of the integrase to insert the viral DNA into the host genome, thereby inhibiting viral replication .
Biochemical Pathways
The inhibition of integrase by this compound affects the pathway of HIV-1 viral replication. By preventing the integration of viral DNA into the host genome, the compound disrupts the life cycle of the virus and prevents the production of new viral particles .
Result of Action
The inhibition of HIV-1 integrase by this compound results in a decrease in viral replication. This can potentially lead to a reduction in viral load and slow the progression of HIV-1 infection .
Biochemical Analysis
Biochemical Properties
6-Bromoindole-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes. It has been found to interact with HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host genome. The indole nucleus of this compound chelates with two magnesium ions within the active site of integrase, inhibiting its strand transfer activity . This interaction highlights the potential of this compound as a scaffold for developing integrase inhibitors.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the strand transfer of HIV-1 integrase, thereby impairing viral replication . This inhibition can lead to changes in gene expression and cellular metabolism, as the integration of viral DNA is a critical step in the viral life cycle. Additionally, indole derivatives, including this compound, have shown potential in treating cancer cells and microbial infections .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s indole nucleus chelates with magnesium ions within the active site of HIV-1 integrase, inhibiting the enzyme’s activity . This inhibition prevents the integration of viral DNA into the host genome, thereby blocking viral replication.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory activity against HIV-1 integrase
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits HIV-1 integrase without causing significant toxicity . At higher doses, potential toxic or adverse effects may be observed. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s metabolism can influence its bioavailability and efficacy. Studies have shown that indole derivatives, including this compound, can affect metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . Understanding these interactions can provide insights into the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Investigating its subcellular localization can help elucidate its mechanism of action and potential therapeutic targets.
Preparation Methods
The synthesis of 6-Bromoindole-2-carboxylic acid typically involves the bromination of indole-2-carboxylic acid. One common method is the electrophilic aromatic substitution reaction, where indole-2-carboxylic acid is treated with bromine in the presence of a suitable catalyst . Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure consistent quality and yield .
Chemical Reactions Analysis
6-Bromoindole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
6-Bromoindole-2-carboxylic acid has numerous applications in scientific research:
Comparison with Similar Compounds
6-Bromoindole-2-carboxylic acid can be compared with other halogenated indole derivatives, such as 5-Bromoindole-2-carboxylic acid and 6-Chloroindole-2-carboxylic acid . These compounds share similar chemical properties but differ in their biological activities and applications. The presence of different halogen atoms can influence the compound’s reactivity, stability, and interaction with biological targets .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and diverse reactivity make it an important building block for the synthesis of various indole derivatives. Ongoing research continues to explore its potential in developing new therapeutic agents and industrial products.
Properties
IUPAC Name |
6-bromo-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBVYRYROZWKNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80398518 | |
| Record name | 6-bromoindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16732-65-3 | |
| Record name | 6-Bromo-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16732-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromoindole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80398518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromoindole-2-carboxylic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


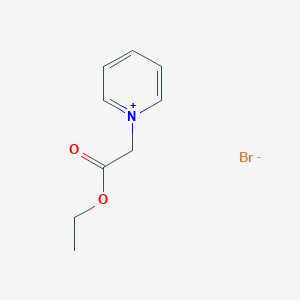
![[4-[(4-methoxyphenyl)methylideneamino]phenyl] benzoate](/img/structure/B97099.png)
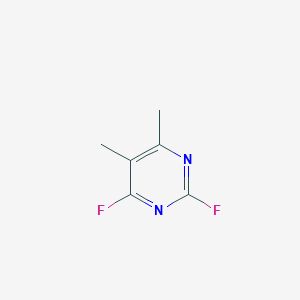
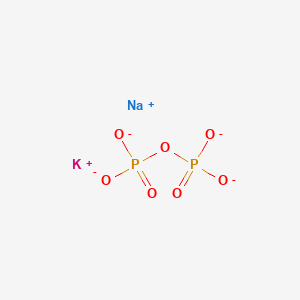

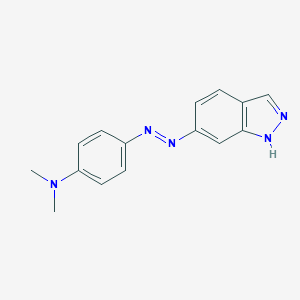
![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)
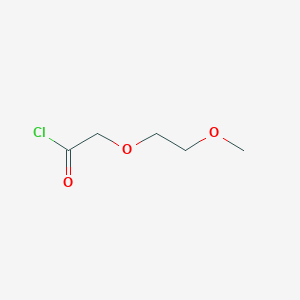
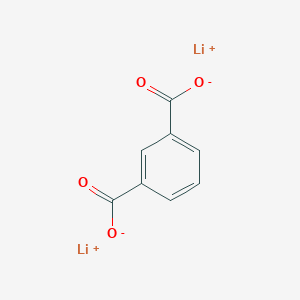
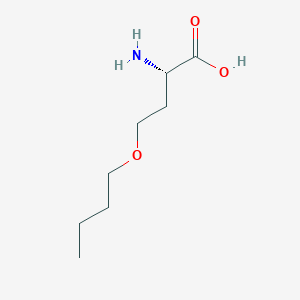
![2-Chloro-6,6-dimethyl-7,8,9,10-tetrahydrobenzo[c]chromen-3-ol](/img/structure/B97119.png)
